molecular formula C9H11N3O4S B13367903 N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide

N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide

Katalognummer: B13367903
Molekulargewicht: 257.27 g/mol
InChI-Schlüssel: BRJKEKIPLFYFMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(Acetylamino)sulfonyl]-3-pyridinyl}acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, and a pyridinyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide typically involves multiple steps, starting with the preparation of the pyridinyl ring followed by the introduction of the acetylamino and sulfonyl groups. One common method involves the reaction of 3-pyridinecarboxylic acid with acetic anhydride to form the acetylamino derivative. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The pyridinyl ring can also participate in π-π stacking interactions, further enhancing the compound’s binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{2-[(acetylamino)sulfonyl]phenyl}acetamide
  • 3′-N-[[4-(acetylamino)phenyl]sulfonyl]-3′-N-demethylazithromycin

Uniqueness

N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide is unique due to the presence of the pyridinyl ring, which imparts distinct chemical and biological properties compared to similar compounds with phenyl rings. This structural difference can result in variations in reactivity, binding affinity, and overall biological activity.

Eigenschaften

Molekularformel

C9H11N3O4S

Molekulargewicht

257.27 g/mol

IUPAC-Name

N-[2-(acetylsulfamoyl)pyridin-3-yl]acetamide

InChI

InChI=1S/C9H11N3O4S/c1-6(13)11-8-4-3-5-10-9(8)17(15,16)12-7(2)14/h3-5H,1-2H3,(H,11,13)(H,12,14)

InChI-Schlüssel

BRJKEKIPLFYFMH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(N=CC=C1)S(=O)(=O)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.